Lenalidomide-PEG4-C2-azide is a compound that integrates lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. Lenalidomide is an analogue of thalidomide, recognized for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the PEG4 chain enhances solubility and bioavailability, making it suitable for various scientific and medical applications. The azide group allows for specific conjugation reactions, facilitating targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs) .
Lenalidomide-PEG4-C2-azide can be classified under small molecule pharmaceuticals and bioconjugates. It is primarily sourced from chemical synthesis processes designed to produce compounds for targeted therapeutic applications. The compound is utilized extensively in research related to cancer therapies and protein degradation mechanisms .
The synthesis of Lenalidomide-PEG4-C2-azide involves several critical steps:
These methods are adaptable based on laboratory protocols but generally follow established organic chemistry practices.
The molecular structure of Lenalidomide-PEG4-C2-azide includes:
The chemical formula can be represented as , with a molecular weight of approximately 468.55 g/mol .
Lenalidomide-PEG4-C2-azide undergoes various chemical reactions:
Common reagents used include potassium permanganate for oxidation and iron powder with ammonium chloride for reduction .
Lenalidomide-PEG4-C2-azide exerts its effects through several mechanisms:
Key physical and chemical properties include:
The compound's melting point, boiling point, and specific heat capacity have not been widely documented but are expected to align with similar PEGylated compounds .
Lenalidomide-PEG4-C2-azide has diverse applications in scientific research:
Lenalidomide-PEG4-C2-azide is a tripartite chemical construct designed for PROTAC (Proteolysis-Targeting Chimera) applications. Its structure comprises three functionally distinct elements:
E3 Ligase Recruitment Module: The lenalidomide moiety serves as a high-affinity ligand for the E3 ubiquitin ligase CRBN (Cereblon). This immunomodulatory drug (IMiD) derivative binds the CRL4CRBN complex, hijacking its ubiquitination machinery. The phthalimide ring of lenalidomide inserts into the tri-tryptophan pocket of CRBN, while the glutarimide moiety coordinates a key histidine residue, enabling productive ternary complex formation with target proteins [1] [7].
Spacer Unit: A tetraethylene glycol (PEG4) chain acts as a hydrophilic spacer. This 16-atom linker (molecular weight: ~176 Da) bridges the lenalidomide warhead and the terminal azide. The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and provides flexibility for optimal positioning of the ternary complex. Its ether linkages enable hydrogen bonding with solvent molecules, improving PROTAC bioavailability [3] [6].
Functional Terminal Group: A C2-alkyl-azide group (-CH₂-CH₂-N₃) serves as the conjugation handle. The azide (N₃) enables bioorthogonal "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This two-carbon alkyl chain (C2) balances reactivity and stability, preventing steric interference during conjugation [8] [9].
Table 1: Structural Components of Lenalidomide-PEG4-C2-azide
| Component | Chemical Structure | Molecular Weight Contribution | Function |
|---|---|---|---|
| Lenalidomide module | C₁₃H₁₀N₄O₄ | 286.24 Da | CRBN binding; E3 ligase recruitment |
| PEG4 spacer | C₈H₁₆O₄ | ~176.21 Da | Solubility enhancement; spatial separation; ternary complex flexibility |
| C2-azide terminus | C₂H₄N₃ | 70.07 Da | Bioconjugation handle via azide-alkyne cycloaddition |
| Total MW | C₂₄H₃₀N₇O₈* | 532.55 Da* | PROTAC building block for targeted protein degradation |
Note: Molecular formula and weight based on [4].
Linker length critically influences PROTAC efficacy by modulating ternary complex geometry, ubiquitin transfer efficiency, and proteasomal engagement. The PEG4 chain in Lenalidomide-PEG4-C2-azide represents an empirically optimized span:
Increase aggregation propensity (e.g., PEG3 conjugates show 3.2-fold higher precipitation in aqueous buffers) [6]
Longer Linkers (PEG5–PEG8):
Increase metabolic instability (ester hydrolysis in PEG>5 chains observed within 4h in hepatocytes) [6]
PEG4 Advantages:
Table 2: Impact of PEG Length on PROTAC Properties
| Linker Length | Solubility (LogD) | BRD4 DC₅₀ (nM) | Membrane Permeability (Papp, 10⁻⁶ cm/s) | Ternary Complex Cooperativity (α) |
|---|---|---|---|---|
| PEG2 | -0.4 ± 0.2 | 420 | 12.5 | 0.8 |
| PEG3 | -0.8 ± 0.3 | 190 | 10.2 | 1.2 |
| PEG4 | -1.2 ± 0.3 | 90 | 8.7 | 3.5 |
| PEG6 | -1.9 ± 0.4 | 110 | 4.3 | 2.8 |
| PEG8 | -2.5 ± 0.5 | 230 | 1.9 | 1.6 |
The terminal azide (-N₃) in Lenalidomide-PEG4-C2-azide enables covalent conjugation to target protein ligands via bioorthogonal reactions:
Applications: Conjugation to kinase inhibitors (e.g., Ibrutinib analogs) for BTK-directed PROTACs [9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Applications: Antibody-PROTAC conjugates for tissue-specific delivery [6]
Staudinger Ligation:
The C2 alkyl tether (-CH₂-CH₂-) optimizes azide reactivity by:
Table 3: Bioconjugation Applications of Lenalidomide-PEG4-C2-azide
| Conjugation Method | Reaction Partner | PROTAC Example | Yield | Degradation Efficacy (DC₅₀) |
|---|---|---|---|---|
| CuAAC | Alkyne-functionalized JQ1 | BETd-246 | 78% | 2.1 nM (BRD4) |
| SPAAC | DBCO-masked EGFR inhibitor | PROTAC-EGFR01 | 85% | 18 nM (EGFRᴸ⁸⁵⁸ᴿ) |
| Staudinger Ligation | Phosphine-tagged Tau ligand | Tau-PROTAC-7 | 67% | 110 nM (Tau) |
Note: Data compiled from PROTAC syntheses using Lenalidomide-PEG4-C2-azide derivatives [6] [9].
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2